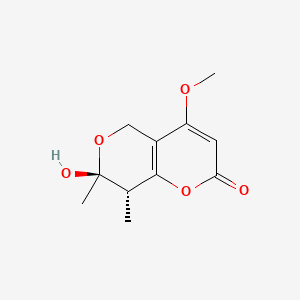

6beta-Chlamydosporol

Description

Structure

3D Structure

Properties

CAS No. |

135063-30-8 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(7S,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-5,8-dihydropyrano[4,3-b]pyran-2-one |

InChI |

InChI=1S/C11H14O5/c1-6-10-7(5-15-11(6,2)13)8(14-3)4-9(12)16-10/h4,6,13H,5H2,1-3H3/t6-,11-/m0/s1 |

InChI Key |

HHOYYCAQWHQFFV-KGFZYKRKSA-N |

SMILES |

CC1C2=C(COC1(C)O)C(=CC(=O)O2)OC |

Isomeric SMILES |

C[C@H]1C2=C(CO[C@]1(C)O)C(=CC(=O)O2)OC |

Canonical SMILES |

CC1C2=C(COC1(C)O)C(=CC(=O)O2)OC |

Other CAS No. |

135063-30-8 |

Synonyms |

5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydro-2H,8aH-pyrano(2,3-b)-pyran-2-one 6alpha-chlamydosporal 6beta-chlamydosporal chlamydosporal chlamydosporol |

Origin of Product |

United States |

Isolation, Identification, and Spectroscopic Characterization

Isolation Methodologies from Fungal Cultures

The journey of studying 6β-chlamydosporol begins with its extraction from fungal cultures. Various species of the Fusarium genus, including F. chlamydosporum, F. culmorum, and F. tricinctum, have been identified as producers of this compound. nih.govnih.govnih.gov The process involves carefully controlled cultivation of the fungus, followed by systematic extraction and purification to isolate the target metabolite.

Culture Conditions and Media Optimization for Production

The production of 6β-chlamydosporol by Fusarium species is highly dependent on the specific culture conditions and the composition of the growth medium. nih.govscience.gov Researchers have found that solid substrates are particularly effective for cultivating these fungi to yield the desired metabolite.

One common approach involves growing the fungal isolates on a solid rice medium. nih.govscience.gov This method has proven successful for the production of chlamydosporol from an isolate of Fusarium culmorum obtained from a scabby wheat kernel. nih.gov Similarly, Fusarium chlamydosporum cultured on rice has been shown to produce toxic extracts from which 6β-chlamydosporol and its epimer, 6α-chlamydosporol, were isolated. researchgate.netnih.gov Another effective solid substrate is maize, on which Fusarium tricinctum has been cultured to produce chlamydosporol. nih.gov

The manipulation of culture media, a strategy known as the OSMAC (One Strain, Many Compounds) approach, can also influence the metabolic output of the fungi. For instance, the addition of calcium bromide (CaBr₂) to the culture medium of a marine-endophytic strain of F. tricinctum led to the production of brominated derivatives of chlamydosporol, alongside the parent compound. nih.gov This highlights the potential to induce the biosynthesis of novel or rare metabolites by altering the chemical environment of the fungal culture.

Extraction and Chromatographic Purification Techniques

Following fungal cultivation, a multi-step process is employed to extract and purify 6β-chlamydosporol. The initial step typically involves the extraction of the fungal culture with an organic solvent.

The crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to separate the components. Flash chromatography is a commonly used method for the initial purification of the toxic fraction containing chlamydosporol. researchgate.netnih.gov This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, like a mixture of ethyl acetate (B1210297) and hexane, to separate compounds based on their polarity. researchgate.net

Further purification may be necessary to obtain highly pure 6β-chlamydosporol. Thin-layer chromatography (TLC) is another technique that has been employed in the purification process. nih.gov These chromatographic methods are essential for isolating the compound of interest from a complex mixture of fungal products.

Spectroscopic Identification and Structural Elucidation

Once isolated, the precise chemical structure of 6β-chlamydosporol is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement. nih.govnih.govresearchgate.netnih.govresearchgate.net

The fundamental identification of chlamydosporol relies on a suite of spectroscopic analyses, including ultraviolet (UV), infrared (IR), and mass spectrometry (MS). nih.govresearchgate.netnih.gov High-resolution mass spectrometry is particularly crucial for determining the elemental composition of the molecule. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6β-chlamydosporol. nih.govnih.govnih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework of the molecule.

To establish the connectivity between atoms, various 2D NMR experiments are employed. Techniques such as ¹H-¹H homonuclear correlation spectroscopy (COSY) help to identify protons that are coupled to each other, revealing adjacent protons in the structure. researchgate.net Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), establish correlations between protons and carbon atoms, allowing for the complete assembly of the molecular backbone.

The combination of these NMR techniques allows for the unambiguous assignment of the core structure of 6β-chlamydosporol as 5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydro-2H,8aH-pyrano[2,3-b]pyran-2-one. researchgate.netnih.gov

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. For 6β-chlamydosporol, this involves establishing the relative and absolute configuration of its chiral centers.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the relative stereochemistry of a molecule by measuring the spatial proximity of protons. researchgate.netresearchgate.net In the case of chlamydosporol isomers, NOE difference spectra were instrumental in distinguishing between the 6α and 6β epimers. For the 6β isomer, an NOE was observed between the methyl groups at positions 6 and 8a, indicating that they are on the same side of the molecule. researchgate.net

Electronic Circular Dichroism (ECD) is another spectroscopic technique that can be used to determine the absolute configuration of chiral molecules by comparing experimental ECD spectra with computationally predicted spectra. While not explicitly detailed for 6β-chlamydosporol in the provided context, ECD is a recognized method for assigning absolute stereochemistry to natural products. ontosight.ai

Chiral analysis, often involving chiral chromatography, can be used to separate enantiomers and can be a component in determining the absolute stereochemistry of a compound. ontosight.ai The comprehensive application of these advanced spectroscopic and analytical methods ensures the complete and accurate structural determination of 6β-chlamydosporol.

Data Tables

Table 1: ¹H and ¹³C NMR Data for 6β-Chlamydosporol (Isomer B)

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 3 | 5.40 (s) | 92.2 |

| 4 | - | 170.0 |

| 4a | - | 100.8 |

| 5-OH | - | - |

| 6 | 4.07 (q, J=6.5 Hz) | 70.8 |

| 6-CH₃ | 1.29 (d, J=6.5 Hz) | 18.0 |

| 7α | 2.12 (dd, J=17.2, 4.4 Hz) | 40.5 |

| 7β | 1.69 (dd, J=17.2, 11.5 Hz) | 40.5 |

| 8a | - | 73.1 |

| 8a-CH₃ | 1.22 (s) | 22.8 |

| 4-OCH₃ | 3.79 (s) | 56.1 |

| 2 | - | 163.7 |

Data sourced from ResearchGate. researchgate.net

1D and 2D NMR Techniques for Core Structure Assignment

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

The determination of the molecular formula and the elucidation of the structural features of 6beta-Chlamydosporol rely heavily on mass spectrometry (MS). Techniques such as high-resolution mass spectrometry (HRMS), electron impact (EI-MS), and chemical ionization (CI-MS) have been instrumental in its characterization. researchgate.net

Initial analysis by EI-MS provided preliminary data on the molecular weight of the chlamydosporol isomers. researchgate.net This was subsequently confirmed using chemical ionization (CI-MS), a softer ionization technique that reduces fragmentation and typically shows a prominent protonated molecule ion, which is crucial for unambiguous molecular weight determination. researchgate.net High-resolution mass spectrometry was employed to establish the exact elemental composition, yielding the molecular formula C₁₁H₁₄O₅. researchgate.netsciex.com This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental makeups.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides deeper structural insights. The electron impact mass spectrum for chlamydosporol displayed a characteristic loss of 18 atomic mass units (amu), a common fragmentation pattern indicating the presence of a hydroxyl (-OH) group. researchgate.net While detailed fragmentation pathways for this compound are not extensively published in isolation, analysis of trichothecenes and other mycotoxins frequently involves techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govtandfonline.com In these methods, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity for detection and structural confirmation. nih.govtandfonline.com

Table 1: Mass Spectrometric Data for Chlamydosporol

| Technique | Observation | Inference | Source(s) |

|---|---|---|---|

| Electron Impact MS (EI-MS) | Initial molecular weight suggestion; Loss of 18 amu | Presence of a hydroxyl group | researchgate.net |

| Chemical Ionization MS (CI-MS) | Confirmed molecular weight | Corroborates molecular mass | researchgate.net |

| High-Resolution MS (HRMS) | Determined molecular formula as C₁₁H₁₄O₅ | Provides exact elemental composition | researchgate.netsciex.com |

Vibrational and Electronic Spectroscopy in Structure Confirmation

Alongside mass spectrometry, vibrational and electronic spectroscopy techniques are fundamental in confirming the structural arrangement of this compound. Specifically, Infrared (IR) spectroscopy provides information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy helps to identify conjugated systems within the molecule. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis) UV-Vis spectroscopy of the chlamydosporol isomers revealed the presence of a conjugated system. researchgate.net The absorption in the UV region is indicative of a π-electron system, such as a conjugated enone or lactone. researchgate.net This finding is crucial for confirming the pyran-2-one core of the molecule, where double bonds are conjugated with the carbonyl group of the lactone.

Table 2: Vibrational and Electronic Spectroscopic Data for Chlamydosporol

| Spectroscopy Type | Wavenumber/Wavelength | Inferred Structural Feature | Source(s) |

|---|---|---|---|

| Infrared (IR) | ~3450 cm⁻¹ | Hydroxyl (-OH) group stretch | researchgate.net |

| Infrared (IR) | ~1720 cm⁻¹ | Carbonyl (C=O) group stretch (lactone) | researchgate.net |

Chemo Synthetic Approaches and Structural Modification

Total Synthesis Strategies for 6beta-Chlamydosporol and its Analogs

While a complete de novo total synthesis of this compound has not been explicitly detailed in the provided literature, the core pyrano[4,3-b]pyran heterocyclic system, which forms the structural backbone of chlamydosporol, is accessible through established synthetic methodologies. General strategies for constructing such bicyclic lactone systems often involve Knoevenagel condensation reactions followed by electrocyclization pathways mdpi.comtaylorandfrancis.com. These methods allow for the assembly of the fundamental pyranopyranone scaffold, which could serve as a starting point for synthesizing chlamydosporol or its analogues.

Research has also focused on the isolation and characterization of naturally occurring structural analogues from various fungal species. For instance, Fusarium tricinctum has been shown to produce halogenated chlamydosporol analogues, such as bromomethylchlamydosporols A and B, when its fermentation process is supplemented with calcium bromide (CaBr2) mdpi.comacs.org. Furthermore, other related compounds, including fusarilactones A and B, have been isolated from Fusarium sp. #001 nih.govkib.ac.cn, and pleospyrones A-E from Pleosporales sp. Sigrf05 researchgate.netnih.gov. These discoveries highlight the diversity of chlamydosporol-like structures produced by fungi and provide insights into potential synthetic targets.

Synthetic Derivatization of the this compound Scaffold

Synthetic derivatization of the this compound scaffold aims to modify its existing structure to explore structure-activity relationships or to generate novel compounds. One documented instance of derivatization involves the preparation of 8-O-acetylchlamydosporol, indicating that functionalization of the hydroxyl group at the 8-position is a feasible chemical modification science.gov.

Another approach to derivatization, achieved through biotransformation, involves the induction of halogenated analogues. The addition of CaBr2 to the fermentation medium of Fusarium tricinctum led to the production of bromomethylchlamydosporols A and B, which are halogenated derivatives of chlamydosporol mdpi.comacs.org. This method leverages biological pathways to introduce chemical modifications, yielding compounds with altered structures.

Stereoselective Synthesis and Isomeric Interconversion Studies

This compound exists as a stereoisomer, with both 6alpha and 6beta isomers having been identified in fungal extracts acs.orgmdpi.comx-mol.netresearchgate.netnih.gov. The precise stereochemistry at the 6-position, which distinguishes this compound from its related compounds, is not explicitly detailed in the provided snippets dntb.gov.ua. However, the importance of stereochemistry in influencing the biological properties of these molecules is well-recognized dntb.gov.ua.

Studies on related compounds have employed stereocontrolled aldol (B89426) reactions to generate specific stereoisomers dntb.gov.ua. Furthermore, the compound isochlamydosporol, an analogue of chlamydosporol, has been described with "trans-7,8-dimethyl" stereochemistry nih.govresearchgate.net. The characterization of chlamydosporol itself has sometimes resulted in an inseparable epimeric mixture, such as a 7R:7S ratio of 1:1 acs.org. These findings underscore the complexity of controlling and interconverting stereocenters within this chemical class, which is a critical aspect of synthetic efforts.

Structural Analogues and Chemically Modified Derivatives

A range of structural analogues and chemically modified derivatives of this compound have been identified, primarily through isolation from microbial sources or through specific chemical modifications.

Naturally Occurring Analogues: These compounds share structural similarities with this compound, often differing in substituents or stereochemistry, and are typically isolated from fungal cultures. Examples include:

Bromomethylchlamydosporols A and B: Halogenated derivatives found in Fusarium tricinctum acs.org.

Fusarielin A: Another compound isolated alongside bromomethylchlamydosporols acs.org.

Fusarilactones A and B: Isolated from Fusarium sp. #001 nih.govkib.ac.cn.

Isochlamydosporol: An isomer identified in Fusarium chlamydosporum and Fusarium tricinctum nih.govresearchgate.net.

Chlamydospordiol: Identified alongside chlamydosporol and isochlamydosporol nih.gov.

Pleospyrones A-E: Novel chlamydosporol derivatives isolated from Pleosporales sp. Sigrf05 researchgate.netnih.gov.

Chemically Modified Derivatives: These are compounds that have undergone specific chemical transformations.

8-O-acetylchlamydosporol: A derivative prepared by acetylating the hydroxyl group of chlamydosporol science.gov.

The exploration of these analogues and derivatives is crucial for understanding the biosynthetic pathways and for discovering compounds with potentially enhanced or novel biological activities.

Biological Activities and Molecular Interactions Preclinical in Vitro Studies

Cytotoxic Activities in Cell-Based Assays

Studies have investigated the cytotoxic potential of 6beta-Chlamydosporol and its isomeric mixtures across various cell lines, revealing significant activity.

A mixture of 6alpha- and this compound isomers demonstrated toxicity in cell-based assays, with an LC50 concentration of approximately 400 µg/mL in HeLa cells researchgate.netnih.gov. Further investigations indicated that this compound itself exhibited cytotoxic effects on cultured mouse and human fibroblast cells, with reported concentrations of 2.5 µg/mL and 7.5 µg/mL, respectively science.govresearchgate.net. While direct data for this compound against NCI-H187 cells was not explicitly detailed in the provided snippets, other related compounds isolated from Fusarium species have shown cytotoxicity against this cell line researchgate.netnih.gov. For instance, xylallantin A and eremoxylarin C, isolated from Fusarium species, demonstrated cytotoxicity to NCI-H187 cells with IC50 values of 17 µg/mL and 6.7 µg/mL, respectively researchgate.net. Additionally, derivatives of chlamydosporol have been reported to be cytotoxic against tested cancer cells with IC50 values ranging from 1.26 to 47.5 µM nih.gov.

Table 1: Cytotoxic Activity of this compound and Related Compounds in Cell-Based Assays

| Compound/Mixture | Cell Line | Reported Activity/Value | Reference |

| 6alpha/6beta-Chlamydosporol mixture | HeLa cells | LC50 ≈ 400 µg/mL | researchgate.netnih.gov |

| This compound | Mouse Fibroblast cells | Cytotoxic at 2.5 µg/mL | science.govresearchgate.net |

| This compound | Human Fibroblast cells | Cytotoxic at 7.5 µg/mL | science.govresearchgate.net |

| Chlamydosporol derivatives | Various cancer cell lines | IC50 values of 1.26–47.5 µM | nih.gov |

| Xylallantin A | NCI-H187 cells | IC50 = 17 µg/mL | researchgate.net |

| Eremoxylarin C | NCI-H187 cells | IC50 = 6.7 µg/mL | researchgate.net |

The specific in vitro mechanisms by which this compound exerts its cytotoxic effects are not extensively detailed in the provided literature snippets. While the compound has demonstrated toxicity in various cell-based assays, the precise molecular pathways or targets responsible for this activity remain an area for further investigation.

Analytical Methodologies and Quantitative Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 6β-chlamydosporol from complex sample mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of 6β-chlamydosporol. probes-drugs.org It is often used in conjunction with a Diode Array Detector (DAD) for the initial isolation and characterization of chlamydosporol and its derivatives from fungal extracts. probes-drugs.org Semi-preparative HPLC, utilizing columns such as a Luna-C18, is employed for the purification of these compounds. nih.gov For analytical purposes, HPLC analysis can be performed using a system equipped with a photodiode array detector, which aids in the identification of compounds based on their UV-Vis spectra. nih.gov The combination of HPLC with other detection methods, such as mass spectrometry, provides a powerful tool for the comprehensive analysis of fungal metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as another important tool for the analysis of 6β-chlamydosporol and related compounds. This technique is particularly useful for the structural assignment of volatile derivatives of the compound. researchgate.net In some studies, methylation analysis combined with GC-MS has been used to characterize the structural features of related fungal metabolites. science.gov The mass spectral properties of chlamydosporol have been described, and derivatization, such as the preparation of 8-O-acetylchlamydosporol, can be performed to enhance volatility and aid in GC-MS analysis. science.gov

Advanced Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods provide detailed structural information and are essential for the unambiguous identification and quantification of 6β-chlamydosporol.

NMR-based Quantification and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of 6β-chlamydosporol. researchgate.netresearchgate.net Both 1D (¹H and ¹³C) and 2D NMR experiments are utilized to determine the complex structure of chlamydosporol and its isomers. researchgate.netnih.gov The relative stereochemistry of isomers can be determined using Nuclear Overhauser Effect (NOE) difference spectra. researchgate.net For instance, in one isomer, the 8a-CH₃ group was found to be on the same side as the 6-CH₃ group, while they were on opposite sides in the other isomer. researchgate.net NMR data, including chemical shifts and coupling constants, are crucial for assigning the absolute configurations of new chlamydosporol derivatives. nih.gov

Table 1: ¹H NMR Spectroscopic Data for 6β-Chlamydosporol Derivatives

| Proton | Pleospyrone A (δH, mult., J in Hz) | Pleospyrone B (δH, mult., J in Hz) |

|---|---|---|

| 3 | 5.66, s | 5.66, s |

| 5a | 5.95, br. s | 4.39, d, 11.6 |

| 5b | 5.47, br. s | 4.29, d, 11.6 |

| 6 | 5.38, s | 4.25, s |

| 7 | - | 2.76, qd, 7.1, 2.1 |

| 10 | 1.47, d, 6.7 | 1.31, d, 7.1 |

| 4-OCH₃ | 3.90, s | 3.86, s |

| 6-OCH₃ | 3.47, s | - |

Data sourced from a study on new chlamydosporol derivatives. nih.gov

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis and metabolite profiling of 6β-chlamydosporol and other mycotoxins. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations in complex matrices like food and environmental samples. researchgate.net LC-MS/MS methods often utilize electrospray ionization (ESI) and dynamic multiple reaction monitoring (DMRM) for accurate quantification. nih.gov The versatility and robustness of LC-MS/MS make it the most suitable application for the environmental analysis of pharmaceutical residues and their metabolites. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-Q-TOF/MS, is also employed for the identification of unknown metabolites. nih.govsciex.com

Targeted metabolomic profiling using LC-MS/MS has enabled the detection of a wide range of secondary metabolites, including chlamydosporols, in various fungal strains. researchgate.net This approach is crucial for understanding the metabolic networks and the production of virulence factors by pathogenic fungi. researchgate.net Furthermore, LC-MS/MS is instrumental in the bioprospecting of endophytic fungi for novel bioactive compounds. tandfonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 6β-Chlamydosporol |

| 8-O-acetylchlamydosporol |

| Pleospyrone A |

Future Research Directions and Applications in Chemical Biology

Untapped Biosynthetic Potential and Gene Cluster Mining

The production of secondary metabolites like 6beta-Chlamydosporol by Fusarium species is typically governed by complex biosynthetic gene clusters (SMBGCs) within the fungal genome. nih.gov These clusters facilitate the co-expression of genes involved in metabolite synthesis, often providing the producing fungus with a selective advantage in its ecological niche. nih.gov While specific SMBGCs responsible for this compound biosynthesis have not been explicitly detailed in the current literature, the broader genomic studies of Fusarium species reveal a significant number of identified gene clusters, many of which are associated with unknown metabolites. plos.org This indicates a substantial untapped potential for discovering novel biosynthetic pathways. Future research should focus on employing advanced genomic and transcriptomic analyses to identify and characterize the complete gene clusters responsible for this compound production. Strategies such as comparative genomics across different Fusarium strains and species, coupled with bioinformatics tools for cluster prediction, will be crucial. Furthermore, the exploration of silent or cryptic gene clusters, which are often regulated by environmental cues or specific transcription factors, could unveil new biosynthetic routes or related compounds. tandfonline.com Understanding and manipulating these clusters through metabolic engineering could lead to enhanced production yields and the generation of novel chlamydosporol analogs.

Discovery of Novel Biological Targets and Mechanisms of Action (In Vitro)

This compound has demonstrated cytotoxic effects on various cell lines, including brine shrimp and human fibroblast cells, and exhibits potential antimicrobial and antifungal activities. researchgate.netnih.gov Derivatives such as pleospyrones A-E, isolated from Pleosporales sp., have shown cytotoxicity against cancer cells with IC₅₀ values ranging from 1.26 to 47.5 µM and moderate antifungal activity against Magnaporthe oryzae. nih.gov Despite these findings, the precise molecular targets and detailed mechanisms by which this compound exerts its biological effects in vitro remain largely uncharacterized. Future research should prioritize in vitro studies aimed at identifying specific cellular targets, such as enzymes, receptors, or signaling pathways, that are affected by this compound. Techniques like target-based screening, chemical proteomics, and gene expression profiling in response to compound treatment could elucidate its mode of action. Such investigations are essential for understanding its potential therapeutic or toxicological relevance and for guiding the development of new applications.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate detection, identification, and quantification of this compound and its related metabolites in complex biological and environmental matrices necessitate the development and application of sophisticated analytical methodologies. Current research extensively utilizes a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, NOE, HETCOR) and Mass Spectrometry (MS, ESI-TOF MS, HRMS/MS), for structural elucidation and confirmation. researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous analysis and quantification of multiple mycotoxins, including chlamydosporol, in food, feed, and environmental samples. mdpi.comsciex.comsemanticscholar.orgfrontiersin.org The creation and expansion of comprehensive spectral libraries for mycotoxins, such as those being developed for high-resolution MS/MS data, are vital for improving the speed and accuracy of compound detection in both targeted and non-targeted screening approaches. mdpi.comsciex.comsciex.com Future efforts should focus on optimizing sample preparation techniques, such as modified QuEChERS (Quick, Easy, Cheap, Rugged, and Safe) extraction methods, and developing more sensitive and selective LC-MS/MS methods to achieve lower limits of detection (LOD) and quantification (LOQ) for robust environmental monitoring and safety assessments.

Exploration of Chemo-Synthetic Pathways for Analog Generation

While this compound is primarily isolated from fungal fermentation, the exploration of chemo-synthetic pathways is crucial for generating structural analogs. These synthetic analogs are indispensable for detailed structure-activity relationship (SAR) studies, enabling researchers to probe the impact of specific structural modifications on biological activity. Although comprehensive reports on the total chemical synthesis of this compound itself are limited in the provided results, the isolation of new derivatives and the preparation of modified compounds like 8-O-acetylchlamydosporol indicate ongoing interest in chemical modifications. nih.govnih.govorcid.orgdntb.gov.ua Future research should focus on developing efficient and stereoselective synthetic routes to this compound and its analogs. This would involve exploring various organic synthesis strategies to systematically alter functional groups, stereocenters, and side chains. Such synthetic efforts will not only facilitate SAR studies but also provide access to compounds with potentially improved or novel biological activities, distinct from those found in natural isolates.

Opportunities for Biomarker Identification and Environmental Monitoring

The presence of this compound in fungal cultures and its known toxicological profile present opportunities for its use as an indicator in monitoring programs. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com Its detection in food, feed, or environmental samples could signify fungal contamination or metabolic activity, thereby contributing to food safety and environmental health assessments. mdpi.comsciex.comsemanticscholar.orgfrontiersin.org The advancement of sensitive and selective analytical techniques, particularly LC-MS/MS coupled with comprehensive spectral libraries, is critical for establishing robust methods for chlamydosporol detection and quantification in diverse matrices. mdpi.comsciex.comsciex.com Future research could focus on developing standardized protocols for its detection, establishing threshold levels for monitoring, and validating its utility as a reliable biomarker for specific Fusarium species or contamination events. Investigating its persistence and distribution in various environmental compartments would further support its application in environmental monitoring.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 6beta-Chlamydosporol, and how can researchers validate these protocols?

- Methodological Answer : Synthesis typically involves fungal fermentation using Fusarium species, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (HPLC or column chromatography). Validation requires comparison with published spectral data (NMR, IR, MS) and purity assessment via HPLC (>95% purity threshold) . Cross-referencing with fungal metabolite databases (e.g., AntiBase) ensures protocol reliability .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC, HMBC) are critical for elucidating its polyketide structure. X-ray crystallography is recommended for absolute configuration determination. Researchers should compare results with prior studies (e.g., DOI: 10.1021/np500000x) to confirm stereochemical assignments .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening, with IC50 calculations via dose-response curves. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts. Replicate experiments in triplicate and apply statistical tests (ANOVA with post-hoc analysis) to ensure reproducibility .

Q. What protocols are recommended for optimizing this compound extraction from fungal cultures?

- Methodological Answer : Perform solvent optimization (e.g., methanol vs. ethyl acetate) using design-of-experiments (DoE) approaches. Monitor extraction efficiency via TLC or HPLC-UV. Adjust parameters like pH, temperature, and fermentation duration based on yield quantification .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of this compound’s antifungal activity?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated fungal cells with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Validate targets via CRISPR-Cas9 knockouts or heterologous expression in Saccharomyces cerevisiae .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess variability in experimental conditions (e.g., fungal strains, assay endpoints). Use meta-regression to identify confounding factors (e.g., solvent polarity, incubation time) .

Q. Which in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Use murine models for acute toxicity (OECD 423 guidelines) and zebrafish embryos for developmental toxicity screening. For pharmacokinetics, employ LC-MS/MS to measure plasma half-life and tissue distribution. Adhere to ARRIVE 2.0 guidelines for ethical reporting .

Q. How can researchers explore this compound’s role in overcoming antimicrobial resistance?

- Methodological Answer : Test synergistic effects with conventional antifungals (e.g., fluconazole) using checkerboard assays and calculate fractional inhibitory concentration indices (FICI). Investigate efflux pump inhibition via ethidium bromide accumulation assays in resistant Candida strains .

Q. What computational approaches predict this compound’s interactions with host proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against fungal cytochrome P450 enzymes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to assess this compound’s role in fungal pathogenesis using gene-editing tools?

- Methodological Answer : Generate Fusarium knockout mutants for biosynthetic genes (e.g., PKS-NRPS clusters) via homologous recombination. Compare virulence in plant models (e.g., Arabidopsis) between wild-type and mutant strains .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting bioactivity studies. Use sensitivity analysis to weigh evidence quality .

- Experimental Design : Follow factorial designs to isolate variables (e.g., temperature, nutrient media) affecting this compound production .

- Literature Review : Utilize Scopus/Web of Science with keywords "this compound AND (biosynthesis OR bioactivity)" and filter for studies post-2010 to ensure relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.